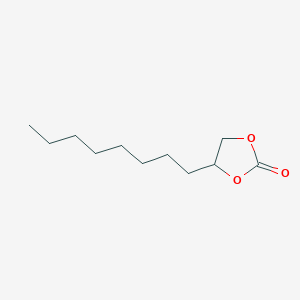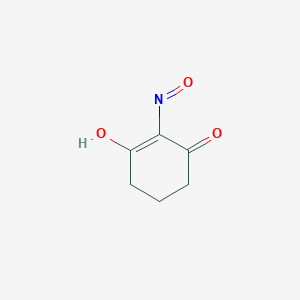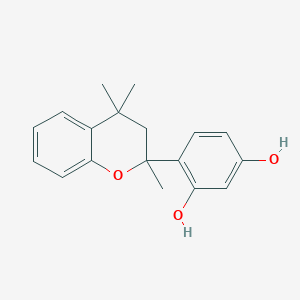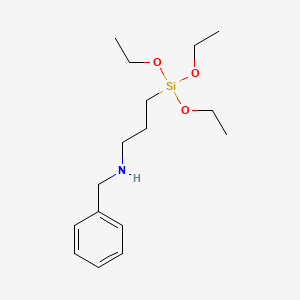
1,3-Dioxolan-2-one, 4-octyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolan-2-one, 4-octyl- is a cyclic carbonate compound with a unique structure that includes a dioxolane ring. This compound is known for its versatility in various chemical reactions and its potential applications in different scientific fields. The presence of the octyl group enhances its hydrophobic properties, making it suitable for specific industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dioxolan-2-one, 4-octyl- can be synthesized through several methods. One common approach involves the reaction of 1,3-propanediol with carbonyl compounds in the presence of a Brönsted or Lewis acid catalyst . The reaction typically requires refluxing in toluene with continuous removal of water using a Dean-Stark apparatus. Another method involves the use of ethyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods: Industrial production of 1,3-Dioxolan-2-one, 4-octyl- often involves the transesterification method, where hydroxyisopropyl chloroformate is generated by the action of propylene glycol and phosgene, followed by the action of sodium hydroxide . The product is then distilled under reduced pressure to obtain the final compound.
化学反応の分析
Types of Reactions: 1,3-Dioxolan-2-one, 4-octyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized using agents like KMnO4 and OsO4, and reduced using agents like LiAlH4 and NaBH4 .
Common Reagents and Conditions: Common reagents used in the reactions of 1,3-Dioxolan-2-one, 4-octyl- include ethyl orthoformate, tetrabutylammonium tribromide, and NBS . The reactions are typically carried out under mild conditions, often in the presence of a catalyst.
Major Products Formed: The major products formed from the reactions of 1,3-Dioxolan-2-one, 4-octyl- depend on the specific reaction conditions. For example, oxidation can lead to the formation of lactones, while reduction can yield alcohols .
科学的研究の応用
1,3-Dioxolan-2-one, 4-octyl- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of polycarbonates and other polymers . In biology, it serves as a solvent for various biochemical reactions . In medicine, it is explored for its potential use in drug delivery systems due to its biocompatibility . Industrially, it is used as an electrolyte additive in lithium-ion batteries, enhancing the cycling efficiency and discharge capacity retention .
作用機序
The mechanism of action of 1,3-Dioxolan-2-one, 4-octyl- involves its interaction with molecular targets through its cyclic carbonate structure. The compound can undergo ring-opening polymerization, leading to the formation of polycarbonates . The presence of the octyl group enhances its hydrophobic interactions, making it effective in specific applications such as drug delivery and battery electrolytes .
類似化合物との比較
1,3-Dioxolan-2-one, 4-octyl- can be compared with other cyclic carbonates such as ethylene carbonate and propylene carbonate . While all these compounds share a similar cyclic carbonate structure, the presence of the octyl group in 1,3-Dioxolan-2-one, 4-octyl- provides unique hydrophobic properties that are not present in ethylene carbonate and propylene carbonate . This makes it more suitable for applications requiring hydrophobic interactions.
List of Similar Compounds:- Ethylene carbonate
- Propylene carbonate
- 1,3-Dioxan-2-one
特性
CAS番号 |
99260-48-7 |
|---|---|
分子式 |
C11H20O3 |
分子量 |
200.27 g/mol |
IUPAC名 |
4-octyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C11H20O3/c1-2-3-4-5-6-7-8-10-9-13-11(12)14-10/h10H,2-9H2,1H3 |
InChIキー |
XODUKNUDFZMDRF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1COC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)


![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)


![Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate](/img/structure/B14349121.png)



![1,1,1-Trifluoro-3-(trimethylsilyl)-2-[(trimethylsilyl)methyl]propan-2-ol](/img/structure/B14349132.png)

